BIX 01294
Overview
Description
BIX 01294 is a diazepin-quinazolinamine derivative that acts as a selective, cell-permeable inhibitor of G9a-like protein and G9a histone lysine methyltransferase (HMTase). It is known for its ability to impair the generation of histone H3 lysine 9 dimethylation (H3K9me2) and has been widely used in scientific research for its role in epigenetic modifications .
Preparation Methods
BIX 01294 can be synthesized using a retrosynthetic analysis and convergent synthesis approach. The synthetic route involves the following steps:
Cyclization: Starting with 2-amino-4,5-dimethoxybenzoic acid and urea.
Chlorination: The intermediate product is chlorinated.
Ammonolysis: Two steps of ammonolysis are performed to obtain the final product.
The final step conditions do not require microwave irradiation and utilize methanesulfonic acid as a catalyst, promoting the synthesis under mild conditions with a yield of 75.5% .
Chemical Reactions Analysis
BIX 01294 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution: Common reagents used in these reactions include methanesulfonic acid and other catalysts.
Major Products: The primary product formed is the target compound this compound, which is used in various research applications.
Scientific Research Applications
BIX 01294 has a wide range of scientific research applications, including:
Epigenetic Studies: It is used to study the role of histone methylation in gene expression and chromatin structure.
Cancer Research: This compound has been shown to inhibit the proliferation of cancer cells, including nasopharyngeal carcinoma and glioma cells
Stem Cell Research: It enhances the reprogramming of somatic cells to induced pluripotent stem cells without the need for certain transcription factors.
Neurobiology: This compound is used to investigate the role of G9a in neuroblastoma tumor growth.
Mechanism of Action
BIX 01294 inhibits G9a and G9a-like protein by occupying the histone binding site, preventing interaction with histones. This inhibition leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2), which plays a crucial role in gene silencing and chromatin structure . Additionally, this compound induces autophagy and apoptosis in cancer cells by impairing autophagic flux and lysosomal function .
Comparison with Similar Compounds
BIX 01294 is compared with other histone methyltransferase inhibitors, such as:
UNC0638: Another G9a inhibitor with similar selectivity but different potency.
GSK343: A selective inhibitor of EZH2, another histone methyltransferase.
EPZ-6438: A potent inhibitor of EZH2 with applications in cancer research.
This compound is unique due to its specific inhibition of G9a and G9a-like protein, making it a valuable tool in epigenetic and cancer research .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURUEPQXKJIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017374 | |
Record name | BIX 01294 trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392399-03-9 | |
Record name | BIX-01294 trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIX 01294 trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIX-01294 trihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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